molecular formula C10H11ClO4S B12548810 4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride CAS No. 149231-13-0

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride

Cat. No.: B12548810
CAS No.: 149231-13-0
M. Wt: 262.71 g/mol
InChI Key: VIOJMBFIGZFMKJ-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride is a substituted benzoyl chloride derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 4-position, a methoxy (-OCH₃) group at the 3-position, and a methyl (-CH₃) group at the 2-position of the benzoyl ring. This compound’s structure combines electron-withdrawing (methanesulfonyl) and electron-donating (methoxy, methyl) substituents, which influence its reactivity, stability, and applications in organic synthesis.

Key properties inferred from analogs:

  • Reactivity: The methanesulfonyl group enhances electrophilicity at the carbonyl carbon, promoting nucleophilic acyl substitution reactions.
  • Stability: The methoxy group may reduce hydrolytic sensitivity compared to unsubstituted benzoyl chlorides but requires anhydrous handling .
  • Hazards: Likely corrosive and toxic, as seen in structurally related sulfonyl chlorides (e.g., methanesulfonyl chloride: H314, H330 ).

Properties

CAS No.

149231-13-0

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

3-methoxy-2-methyl-4-methylsulfonylbenzoyl chloride

InChI

InChI=1S/C10H11ClO4S/c1-6-7(10(11)12)4-5-8(9(6)15-2)16(3,13)14/h4-5H,1-3H3

InChI Key

VIOJMBFIGZFMKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)(=O)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using methanesulfonic acid and thionyl chloride or phosgene. The process is typically carried out in specialized reactors designed to handle corrosive reagents and high temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Alcohols: Formed from reduction reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The methanesulfonyl group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Physical/Chemical Data

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Boiling Point (°C) Key Hazards (GHS)
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride* C₁₀H₁₁ClO₄S 262.70 Not available 4-SO₂CH₃, 3-OCH₃, 2-CH₃ N/A Likely H314, H330
2-Methylbenzoyl chloride C₈H₇ClO 154.59 933-88-0 2-CH₃ 213 H314 (skin/eye corrosion)
4-Methoxyphenacyl chloride C₉H₉ClO₂ 184.61 2196-99-8 4-OCH₃ 98–100 (mp) Not specified
Methanesulfonyl chloride CH₃SO₂Cl 114.56 124-63-0 -SO₂Cl 161–162 H290, H314, H330
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 303.07 Not available 3-Cl, 4-CF₃, -SO₂Cl N/A Likely H314, H412

Table 2: Comparative Hazard Classification

Compound GHS Hazard Codes Key Precautions
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride* Likely H314, H330, H412 Use PPE, avoid inhalation, prevent environmental release
Methanesulfonyl chloride H290, H314, H330, H412 Store in corrosion-resistant containers
2-Methylbenzoyl chloride H314 Use local exhaust ventilation

*Inferred hazards based on structural similarity to methanesulfonyl chloride and benzoyl chlorides.

Environmental and Regulatory Considerations

  • Aquatic Toxicity : Sulfonyl chlorides generally exhibit acute/chronic aquatic toxicity (H412), necessitating controlled disposal .
  • Regulatory Status: Not listed in major databases (e.g., NITE, RTECS), but analogs like methanesulfonyl chloride are strictly regulated in Japan under JIS Z 7253:2019 .

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